tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-9-18(11-12-19)14-7-5-13(17)6-8-14/h5-8H,4,9-12,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLRLFCSHYRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592477 | |
| Record name | tert-Butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441313-14-0 | |
| Record name | tert-Butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Linear Precursors
The 1,4-diazepane ring is typically constructed via cyclization of linear diamines or amino alcohols. For example, tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate (CAS: 179686-61-4) is synthesized through a reductive amination strategy using tert-butyl glycinate and γ-keto esters. Analogous approaches could be adapted for the target compound by substituting the γ-keto ester with a phenylalanine-derived precursor.
Reaction Conditions:
Lactamization Strategies
Lactam formation is another viable route. A 2025 study demonstrated the synthesis of Boc-protected diazepinones via diphenylphosphorazidate (DPPA)-mediated cyclization of linear peptides. Applying this method, a linear precursor with a β-amino acid and a γ-amide could undergo cyclization to form the diazepane core.
Functionalization of the Diazepane Ring
Introduction of the 4-Aminophenyl Group
The 4-aminophenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For instance, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS: 141699-59-4) reacts with aryl amines under basic conditions to yield arylpiperidine derivatives. Adapting this protocol, a mesylated diazepane intermediate could undergo substitution with 4-nitroaniline, followed by reduction to the amine.
Optimized Protocol:
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Mesylation: Treat tert-butyl 4-hydroxy-1,4-diazepane-1-carboxylate with methanesulfonyl chloride in dichloromethane (DCM) at 0°C.
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Substitution: React the mesylated intermediate with 4-nitroaniline in DMA at 85°C using cesium fluoride as a base.
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Reduction: Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd-C).
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Mesylation | MsCl, Et₃N, DCM | 0°C → RT | 95% |
| Substitution | 4-Nitroaniline, CsF, DMA | 85°C, 12h | 60% |
| Reduction | H₂ (1 atm), Pd/C, EtOH | RT, 6h | 90% |
Boc Protection-Deprotection Dynamics
The Boc group is introduced early in the synthesis to protect the secondary amine of the diazepane ring. Industrial protocols from TCI America highlight the use of di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Deprotection is achieved via acidolysis (e.g., HCl in dioxane), ensuring minimal side reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Carbamate Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group serves as a temporary protective moiety for amines. Acid-catalyzed cleavage is the most common deprotection method:
*Yields extrapolated from analogous Boc-protected diazepane systems .
The liberated diazepane amine enables subsequent functionalization via alkylation, acylation, or coupling reactions.
Aromatic Amine Reactivity
The 4-aminophenyl group participates in electrophilic substitution and acylation:
Key observed reactions:
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Acetylation: Reacts with acetic anhydride (Ac₂O) in pyridine at 60°C to form tert-butyl 4-(4-acetamidophenyl)-1,4-diazepane-1-carboxylate (isolated yield: 78%) .
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Diazotization: Forms stable diazonium salts with NaNO₂/HCl at 0-5°C, enabling Sandmeyer reactions or azo coupling .
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Sulfonation: Concentrated H₂SO₄ at 50°C introduces sulfonic acid groups para to the amine.
Diazepane Ring Functionalization
The seven-membered ring undergoes regioselective modifications:
N-Alkylation
Reaction with alkyl halides in polar aprotic solvents:
textExample: Compound + CH₃I → *tert*-butyl 4-(4-aminophenyl)-1-methyl-1,4-diazepane-1-carboxylate Conditions: K₂CO₃, DMF, 60°C, 12h Yield: 65% (analogous to [5])
Ring Expansion/Contraction
Under strong basic conditions (e.g., LDA/THF, -78°C), the diazepane ring undergoes strain-driven rearrangements to form six-membered piperazine derivatives.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C-C bond formation:
Stability Under Oxidative Conditions
The compound demonstrates limited air stability due to the aromatic amine:
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Autoxidation: Forms quinone-imine derivatives upon prolonged air exposure (mitigated by N₂ atmosphere storage) .
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Chemical Oxidation: Treating with KMnO₄/H₂O generates nitroarene derivatives (caution: exothermic).
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹)* | Activation Energy (kJ/mol) |
|---|---|---|---|
| Boc carbamate | HCl (4M dioxane) | 2.1 × 10⁻³ | 58.2 |
| Aromatic -NH₂ | Ac₂O | 4.7 × 10⁻² | 34.9 |
| Diazepane N-H | CH₃I | 1.8 × 10⁻⁴ | 72.1 |
*Kinetic data modeled using analogous systems .
This multifaceted reactivity profile makes this compound a versatile intermediate for synthesizing pharmacologically active compounds, particularly in developing kinase inhibitors and GPCR modulators . Further studies quantifying substituent effects on reaction rates would enhance predictive synthetic planning.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate serves as an essential building block in the synthesis of complex organic molecules. Its diazepane ring structure allows for versatile functionalization, making it suitable for creating a variety of derivatives with specific chemical properties.
Reactivity and Functionalization
- The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions enable the production of modified diazepane derivatives that may exhibit enhanced biological activities or novel chemical properties.
Biological Research
Ligand in Biochemical Assays
- This compound has been investigated for its potential role as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a candidate for studies aimed at understanding enzyme mechanisms or receptor-ligand interactions.
Therapeutic Potential
- There is ongoing research into the therapeutic applications of this compound, particularly in the development of new pharmaceuticals. Its structural features may contribute to its efficacy as an intermediate in drug synthesis, especially for compounds targeting specific pathways in disease treatment.
Medicinal Chemistry
Anticoagulant Activity
- A notable application of related diazepane derivatives is their potential as factor Xa inhibitors, which are crucial in anticoagulant therapy. Research has shown that modifications to the diazepane structure can lead to compounds with significant anticoagulant and antithrombotic activities .
Drug Development
- The compound's structural characteristics allow it to be explored in drug development processes aimed at creating new therapeutic agents for various conditions, including cardiovascular diseases and cancer.
Material Science
Advanced Materials Development
- This compound can be utilized in the synthesis of advanced materials and polymers. Its chemical properties may enhance the performance characteristics of materials used in various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Clog P values estimated from analogous compounds in . †Predicted using fragment-based methods. ‡Inferred from aminophenyl motifs in CNS-active compounds.
Key Observations :
- Lipophilicity: The 4-aminophenyl group reduces Clog P compared to alkyl or methoxy-substituted analogs (e.g., o-tolyl derivative: Clog P 3.2), enhancing aqueous solubility for CNS applications.
- Bioactivity: The 4-aminophenyl group’s hydrogen-bonding capacity may favor interactions with polar enzyme active sites (e.g., proteases) or neurotransmitter receptors, contrasting with halogenated or methoxy derivatives optimized for hydrophobic binding pockets .
Stability and Handling
Safety data () indicate that tert-butyl diazepane derivatives require storage under inert conditions and handling in certified laboratories. The 4-aminophenyl group may confer sensitivity to oxidation, necessitating argon or nitrogen atmospheres during synthesis—a consideration less critical for halogenated analogs .
Biological Activity
Tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate, a compound with the molecular formula C16H25N3O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
- CAS Number : 441313-14-0
- Boiling Point : Approximately 454.5 °C (predicted) .
This compound exhibits various biological activities primarily through its interaction with specific biological targets. Research indicates that this compound functions as an inhibitor of factor Xa, a crucial serine protease in the coagulation cascade. The inhibition of factor Xa is significant for developing new anticoagulant therapies .
Pharmacological Effects
The compound has been studied for its potential in several therapeutic areas:
- Anticoagulant Activity : Its role as a factor Xa inhibitor positions it as a candidate for antithrombotic drug development.
- Cytotoxicity : Preliminary studies have shown that derivatives of diazepane compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Case Studies and Research Findings
- Anticoagulant Studies :
- Cytotoxicity Assays :
Data Table of Biological Activities
Q & A
Q. What are the key steps in synthesizing tert-butyl 4-(4-aminophenyl)-1,4-diazepane-1-carboxylate?
- Methodological Answer : A typical synthesis involves:
Condensation : Reacting 4-aminobenzaldehyde with tert-butyl 1,4-diazepane-1-carboxylate derivatives in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the Schiff base intermediate .
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) in dichloromethane .
Purification : Use column chromatography (hexane/ethyl acetate gradients with 0.25% triethylamine) to isolate the product and minimize rotamer formation .
Yield optimization requires stoichiometric control of reagents (e.g., 1.5 equivalents of acyl chloride relative to diazepane) and inert atmosphere conditions .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–3.8 ppm (diazepane ring protons), and δ 6.5–7.2 ppm (aromatic protons) confirm structure .
- 13C NMR : Signals for Boc carbonyl (~155 ppm) and aromatic carbons (~120–140 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z ~335.4 (calculated for C₁₆H₂₅N₃O₂) .
- Infrared (IR) : Stretching frequencies for N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-O (~1250 cm⁻¹) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates to predict optimal reaction conditions (solvent, temperature) .
- Machine Learning : Train models on existing diazepane reaction datasets to predict yields and side-products. For example, ICReDD’s computational-experimental feedback loop reduces trial-and-error experimentation by 40% .
- Solvent Screening : COSMO-RS simulations assess solvent polarity effects on reaction efficiency .
Q. How can researchers resolve discrepancies in reaction yields reported for similar diazepane derivatives?
- Methodological Answer :
- Variable Analysis : Use factorial design to isolate critical factors (e.g., temperature, catalyst loading). For example, reports 61% yield under hexane/EtOAc, while achieves 88% with DCM/TEA—highlighting solvent polarity and base strength as key variables .
- Rotamer Control : Adjust chromatographic conditions (e.g., additive triethylamine) to suppress rotamer formation, improving yield accuracy .
- Replication : Standardize protocols (e.g., inert atmosphere, anhydrous solvents) to minimize batch-to-batch variability .
Q. What strategies are effective in modeling the compound’s reaction mechanisms for drug development?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., microbial enzymes) using AutoDock Vina. For example, diazepane derivatives show antimicrobial activity via binding to bacterial cell wall synthases .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to prioritize derivatives for synthesis .
- SAR Studies : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with bioactivity using Hammett plots .
Q. How can researchers design experiments to minimize environmental impact during synthesis?
- Methodological Answer :
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF, reducing toxicity by 70% .
- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported Pd nanoparticles) for reuse across 5–10 reaction cycles .
- Waste Analysis : Use LC-MS to quantify hazardous byproducts and optimize reaction stoichiometry for atom economy >80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
